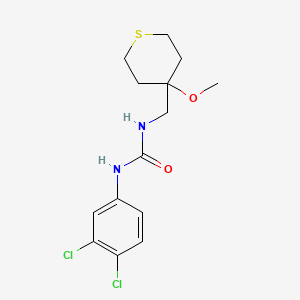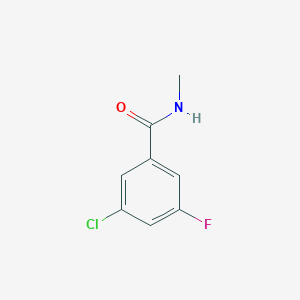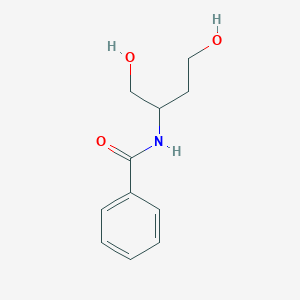![molecular formula C19H24N2O3 B2905633 1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone CAS No. 890604-82-7](/img/structure/B2905633.png)
1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone is a synthetic organic compound known for its diverse applications across various scientific disciplines. Its molecular structure encompasses a 1H-indene moiety linked via an ether bond to a pyrazole derivative. The hydroxyl and ethanone groups contribute to its chemical reactivity, enabling its participation in a variety of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone typically involves multi-step organic reactions. A common method begins with the preparation of the 2,3-dihydro-1H-indene derivative, followed by its reaction with an appropriate pyrazole intermediate.
Example Synthetic Route
Preparation of 2,3-dihydro-1H-indene derivative:
React indene with a hydrogenation catalyst under mild conditions to yield 2,3-dihydro-1H-indene.
Conditions: Pd/C catalyst, H2 atmosphere, solvent (e.g., ethanol).
Formation of the pyrazole intermediate:
Condense 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with ethyl bromoacetate in the presence of a base (e.g., NaOH) to form the ester intermediate.
Conditions: NaOH, ethanol, reflux.
Coupling reaction:
React the 2,3-dihydro-1H-indene derivative with the pyrazole intermediate under basic conditions to form the ether linkage.
Conditions: K2CO3, acetone, reflux.
Industrial Production Methods
Industrial production scales up these laboratory methods, employing continuous flow reactors for efficiency and consistency. Solvent choice and catalyst optimization are tailored to minimize environmental impact and maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone can undergo several types of reactions, including:
Oxidation
Common Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Major Products: Oxidation of the hydroxyl group leads to the formation of a ketone.
Reduction
Common Reagents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Major Products: Reduction of the ketone group to a secondary alcohol.
Substitution
Common Reagents: Nucleophiles (e.g., NaOH, KCN).
Major Products: Substitution at the pyrazole ring, leading to various derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition Studies: Acts as a potential inhibitor for certain enzymes due to its reactive functional groups.
Medicine
Pharmacological Potential: Explored for its potential as a therapeutic agent due to its bioactive properties.
Industry
Material Science: Used in the development of novel materials with specific chemical properties.
Mécanisme D'action
The compound's mechanism of action is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The hydroxyl and ethanone groups facilitate binding interactions through hydrogen bonding and dipole-dipole interactions. This interaction can modulate the activity of the target enzyme or receptor, leading to a biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}methanone: : Similar structure with a methanone instead of an ethanone group.
1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3-methyl-1H-pyrazol-4-yl}ethanone: : Varies by the methyl group substitution on the pyrazole ring.
Uniqueness
1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone stands out due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs.
That should cover all the bases
Propriétés
IUPAC Name |
1-[1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethylpyrazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-12-19(14(3)22)13(2)21(20-12)10-17(23)11-24-18-8-7-15-5-4-6-16(15)9-18/h7-9,17,23H,4-6,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWKHNANKUHZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(COC2=CC3=C(CCC3)C=C2)O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-fluorophenyl)methyl]sulfanyl}-9-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2905553.png)
![2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2905556.png)

![N-(3,4-dichlorophenyl)-2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2905563.png)




![2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2905569.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2905570.png)
![8-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2905571.png)
![3-Bromo-4-[(dimethylamino)methyl]aniline](/img/structure/B2905572.png)

